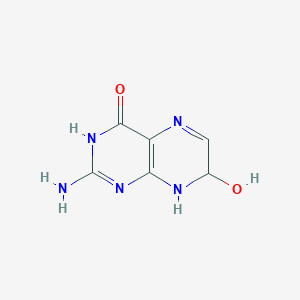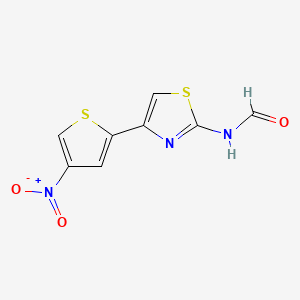
Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is a complex organic compound that belongs to the class of formamides These compounds are characterized by the presence of a formyl group attached to an amine The specific structure of this compound includes a nitro group attached to a thienyl ring, which is further connected to a thiazolyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- typically involves multi-step organic reactions. One common approach is to start with the thienyl and thiazolyl precursors, which are then subjected to nitration to introduce the nitro group. The final step involves the formation of the formamide linkage through a condensation reaction with formic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thienyl and thiazolyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thienyl and thiazolyl compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
Formamide, N-(4-nitro-2-thienyl)-: Lacks the thiazolyl ring.
Formamide, N-(4-(4-nitro-2-thiazolyl)-2-thienyl)-: Similar structure but different ring arrangement.
Thiazole derivatives: Compounds with similar thiazolyl rings but different substituents.
Uniqueness
Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is unique due to the combination of thienyl and thiazolyl rings with a nitro group, providing distinct chemical and biological properties compared to other formamides and heterocyclic compounds.
特性
CAS番号 |
58139-52-9 |
|---|---|
分子式 |
C8H5N3O3S2 |
分子量 |
255.3 g/mol |
IUPAC名 |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C8H5N3O3S2/c12-4-9-8-10-6(3-16-8)7-1-5(2-15-7)11(13)14/h1-4H,(H,9,10,12) |
InChIキー |
VCSNGJUGVQLUSX-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


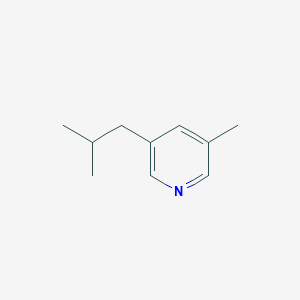

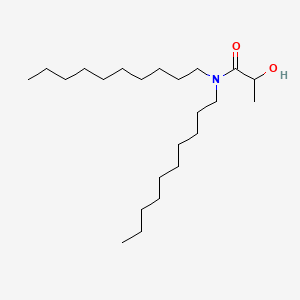
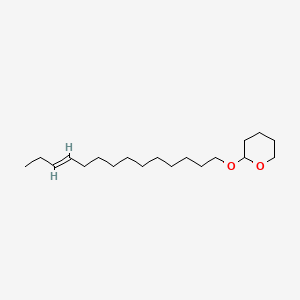

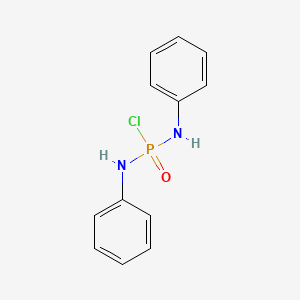
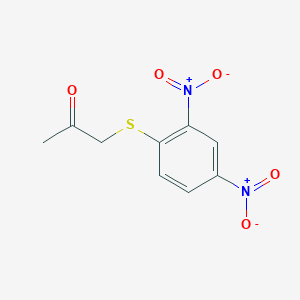
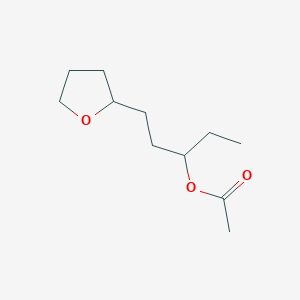
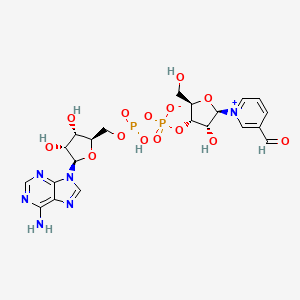
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

